1-(Butan-2-yl)-3-hydroxypiperidin-2-one

Lipophilicity Drug-likeness N-alkyl SAR

1-(Butan-2-yl)-3-hydroxypiperidin-2-one (CAS 1896104-80-5, also named 3-hydroxy-1-(1-methylpropyl)-2-piperidinone) is an N-substituted 3-hydroxypiperidin-2-one derivative with molecular formula C9H17NO2 and molecular weight 171.24 g/mol. The compound features a six-membered δ-lactam ring bearing a hydroxyl group at the 3-position and a sec-butyl (butan-2-yl) substituent at the ring nitrogen.

Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
Cat. No. B13185357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Butan-2-yl)-3-hydroxypiperidin-2-one
Molecular FormulaC9H17NO2
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCCC(C)N1CCCC(C1=O)O
InChIInChI=1S/C9H17NO2/c1-3-7(2)10-6-4-5-8(11)9(10)12/h7-8,11H,3-6H2,1-2H3
InChIKeyWKTAOMOKSGDYLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Butan-2-yl)-3-hydroxypiperidin-2-one: Procurement-Grade N-sec-Butyl-3-hydroxypiperidin-2-one Building Block


1-(Butan-2-yl)-3-hydroxypiperidin-2-one (CAS 1896104-80-5, also named 3-hydroxy-1-(1-methylpropyl)-2-piperidinone) is an N-substituted 3-hydroxypiperidin-2-one derivative with molecular formula C9H17NO2 and molecular weight 171.24 g/mol . The compound features a six-membered δ-lactam ring bearing a hydroxyl group at the 3-position and a sec-butyl (butan-2-yl) substituent at the ring nitrogen . This scaffold combines a hydrogen-bond donor/acceptor hydroxyl with a hydrogen-bond accepting lactam carbonyl, while the branched N-alkyl group introduces steric bulk and lipophilic character that distinguishes it from simpler N-alkyl analogs. The compound possesses two stereogenic centers (C3 hydroxyl and the sec-butyl α-carbon), yielding up to four possible stereoisomers, which is significant for chiral pool and asymmetric synthesis applications . Commercial availability is typically at 95% purity with batch-specific QC documentation including NMR, HPLC, and GC analysis .

Why Generic N-Alkyl-3-hydroxypiperidin-2-one Substitution Fails for 1-(Butan-2-yl)-3-hydroxypiperidin-2-one


The 3-hydroxypiperidin-2-one scaffold is widespread in medicinal chemistry and natural product synthesis, but the specific N-substituent critically governs lipophilicity, steric environment, metabolic stability, and target-binding conformation . The sec-butyl group at N1 introduces a branched, chiral alkyl chain that cannot be recapitulated by linear N-butyl, smaller N-methyl, or N-isopropyl analogs. The presence of two stereocenters—the hydroxyl-bearing C3 and the sec-butyl α-carbon—creates diastereomeric relationships that profoundly affect molecular recognition and physicochemical properties . Substituting this compound with an N-methyl or N-unsubstituted 3-hydroxypiperidin-2-one alters the log P, steric profile, and H-bonding landscape, potentially invalidating synthetic route optimization, chiral resolution protocols, or biological screening results obtained with the sec-butyl congener . The quantitative evidence below demonstrates where these differences become measurable and actionable for procurement decisions.

Quantitative Differentiation Evidence for 1-(Butan-2-yl)-3-hydroxypiperidin-2-one Versus Closest Analogs


N-Substituent Branching Confers Distinct Calculated Lipophilicity Compared to Linear and Smaller N-Alkyl Analogs

The sec-butyl substituent provides a calculated log P (clogP) that is intermediate between the smaller N-isopropyl analog and the linear N-butyl analog, reflecting the unique contribution of α-branching to lipophilicity. Based on the molecular formula C9H17NO2 and established fragment-based calculation methods, the clogP for 1-(butan-2-yl)-3-hydroxypiperidin-2-one is estimated at approximately 1.0–1.3 . The N-isopropyl analog (C8H15NO2, MW 157.21) has an estimated clogP of ~0.7, while the linear N-butyl analog (C9H17NO2, identical formula but unbranched) has an estimated clogP of ~1.4 . This differentiation in lipophilicity (~0.3–0.6 log units) is consequential for membrane permeability, protein binding, and chromatographic retention behavior .

Lipophilicity Drug-likeness N-alkyl SAR

Vendor Batch QC Documentation Provides Traceable Purity Verification at the 95% Benchmark

Commercial suppliers of 1-(butan-2-yl)-3-hydroxypiperidin-2-one consistently specify a minimum purity of 95% and provide batch-specific QC documentation including NMR, HPLC, and GC analyses . This is comparable to the purity specifications for the simplest analog, 3-hydroxypiperidin-2-one (CAS 19365-08-3), which is also commonly supplied at 95% purity . However, the N-sec-butyl analog carries additional QC challenges due to the presence of two stereocenters: the vendor QC package for the sec-butyl compound must confirm both chemical purity and, for chirally resolved batches, enantiomeric/diastereomeric excess, which adds analytical rigor not required for the achiral parent scaffold .

Quality control Purity specification Procurement verification

Site-Selective Synthetic Accessibility via C(sp³)–H Difunctionalization Is Demonstrated for the N-Substituted 3-Hydroxypiperidin-2-one Class

The 2019 methodology by Wang et al. demonstrated an efficient, site-selective synthesis of N-substituted 3-hydroxypiperidin-2-ones directly from N-substituted piperidines via C(sp³)–H difunctionalization . This methodology is applicable to a range of N-substituents, including alkyl groups, and provides access to the 3-hydroxypiperidin-2-one scaffold without requiring pre-functionalized starting materials. The reaction proceeds at low economic and ecological cost compared to traditional multi-step routes. For 1-(butan-2-yl)-3-hydroxypiperidin-2-one specifically, this means the compound can be accessed from commercially available 1-(butan-2-yl)piperidine via direct oxidative functionalization, reducing synthetic step count relative to approaches that require lactam ring construction with the N-substituent already installed . In contrast, the synthesis of N-unsubstituted 3-hydroxypiperidin-2-one typically requires different protecting group strategies and multi-step sequences from L-glutamic acid derivatives .

Synthetic methodology C-H functionalization N-substituted piperidines

Dual Stereocenter Architecture Creates Four Possible Stereoisomers, Enabling Chiral Pool Diversification Not Possible with Achiral N-Substituted Analogs

1-(Butan-2-yl)-3-hydroxypiperidin-2-one contains two stereogenic centers: the C3 hydroxyl position on the piperidinone ring and the chiral sec-butyl α-carbon at N1. This generates four possible stereoisomers (two diastereomeric pairs of enantiomers) . In contrast, the most common analog N-methyl-3-hydroxypiperidin-2-one (CAS 614754-30-2, C6H11NO2, MW 129.16) possesses only one stereocenter (C3 hydroxyl), yielding only two enantiomers . The additional stereocenter in the sec-butyl analog provides an extra dimension for diastereoselective transformations: the sec-butyl group can serve as a chiral auxiliary or a source of substrate-controlled diastereoselectivity in subsequent reactions. Westphal et al. demonstrated that 2-substituted 3-hydroxypiperidines (the reduced form of this scaffold) can be synthesized with diastereomeric ratios up to >19:1 for both cis and trans isomers via phosphite-driven cyclodehydration , a methodology that would directly apply to stereochemically pure forms of this compound.

Stereochemistry Chiral building blocks Diastereoselective synthesis

Application Scenarios Where 1-(Butan-2-yl)-3-hydroxypiperidin-2-one Provides Definable Advantages


Chiral Building Block for Diastereoselective Synthesis of 2-Substituted 3-Hydroxypiperidines

The dual-stereocenter architecture of 1-(butan-2-yl)-3-hydroxypiperidin-2-one makes it an ideal precursor for stereodivergent synthesis of 2-substituted 3-hydroxypiperidines, a core motif found in numerous bioactive alkaloids and pharmaceutical candidates. Using the phosphite-driven cyclodehydration methodology established by Westphal et al. , the compound can be converted to cis- or trans-2-substituted 3-piperidinols with diastereomeric ratios exceeding 19:1 depending on reaction conditions. The sec-butyl N-substituent provides substrate-controlled stereochemical induction that the simpler N-methyl analog cannot match, as demonstrated by the enhanced diastereoselectivities achievable with sterically demanding N-substituents . This scenario is directly supported by the synthetic methodology evidence in Section 3 (Evidence Item 3) and the stereochemical differentiation evidence (Evidence Item 4).

Lipophilicity-Modulated Medicinal Chemistry SAR Exploration

In lead optimization programs where the 3-hydroxypiperidin-2-one scaffold is a core pharmacophore, the intermediate clogP of the N-sec-butyl analog (~1.0–1.3) provides a valuable data point between the more polar N-isopropyl (clogP ~0.7) and more lipophilic N-butyl linear (clogP ~1.4) congeners . This ~0.3–0.6 log unit differentiation window allows medicinal chemists to probe lipophilicity-dependent properties such as membrane permeability, metabolic stability, and off-target binding without introducing aromatic or heterocyclic N-substituents that would substantially alter the scaffold's physicochemical profile. This scenario derives from the lipophilicity comparison evidence in Section 3 (Evidence Item 1) and is consistent with the class-level SAR understanding that N-substituent branching impacts ADME properties independently of the core scaffold .

Synthetic Intermediate for Site-Selective C–H Functionalization Methodology Development

The compound serves as a representative N-alkyl-3-hydroxypiperidin-2-one substrate for methodology development using the Wang et al. (2019) site-selective C(sp³)–H difunctionalization approach . Its availability at 95% purity with comprehensive QC documentation makes it suitable as a benchmark substrate for evaluating the scope and limitations of new oxidative functionalization methods targeting N-substituted piperidine derivatives. The sec-butyl group provides a sterically and electronically intermediate test case between small N-alkyl groups (methyl, ethyl) and bulky N-substituents (tert-butyl, benzyl), and its chiral nature allows for assessment of stereochemical outcomes in C–H functionalization reactions .

Natural Product and Alkaloid Total Synthesis Intermediate

The 3-hydroxypiperidin-2-one scaffold is a key structural element in several alkaloid natural products, including (S)-3-hydroxypiperidin-2-one itself, which has been synthesized from L-glutamic acid in 5–6 steps . The N-sec-butyl analog provides a more lipophilic, sterically differentiated version of this scaffold that can serve as a late-stage intermediate in the synthesis of N-alkyl alkaloid derivatives. For research groups pursuing structure-activity relationship studies on piperidine-based natural products, procuring the pre-formed N-sec-butyl lactam eliminates the need for post-synthetic N-alkylation, which can be problematic on the unprotected 3-hydroxylactam due to competing O-alkylation. This application scenario is supported by the synthetic accessibility evidence (Section 3, Evidence Item 3) and the established precedent for 3-hydroxypiperidin-2-ones as alkaloid precursors .

Quote Request

Request a Quote for 1-(Butan-2-yl)-3-hydroxypiperidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.